

Lead(IV) Acetate: A Technical Guide for Synthetic Chemistry Professionals

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Compound of Interest

Compound Name: *Lead tetraacetate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lead(IV) acetate, also known as **lead tetraacetate** (LTA), a versatile and powerful oxidizing agent in organic synthesis. It details the compound's chemical and physical properties, provides step-by-step experimental protocols for its synthesis and key reactions, and illustrates critical reaction pathways and workflows.

Core Chemical and Physical Properties

Lead tetraacetate is a colorless to faintly pink crystalline solid.^{[1][2]} It is a metalorganic compound with the chemical formula $\text{Pb}(\text{C}_2\text{H}_3\text{O}_2)_4$ or $(\text{CH}_3\text{CO}_2)_4\text{Pb}$.^{[3][4][5][6]} Due to its sensitivity to moisture, it is typically stored in glacial acetic acid.^{[3][6]} The compound is soluble in various nonpolar organic solvents, including hot glacial acetic acid, benzene, and chloroform.^{[1][3]}

Table 1: Physicochemical Properties of Lead(IV) Acetate

Property	Value
Chemical Formula	C ₈ H ₁₂ O ₈ Pb[5][7]
Molar Mass	443.38 g/mol [4][5][8]
Appearance	Colorless to white/pale yellow crystalline solid[1][8]
Density	2.23 g/cm ³ [1][4]
Melting Point	175–180 °C (decomposes)[1][4][8]
Solubility	Soluble in chloroform, benzene, nitrobenzene, hot acetic acid.[1][3]
Stability	Degraded by moisture; unstable in air.[2][3]

Synthesis of Lead(IV) Acetate

Lead tetraacetate is most commonly prepared by the oxidation of red lead (Pb₃O₄) with acetic acid and acetic anhydride. The anhydride is crucial for sequestering the water produced during the reaction, which would otherwise hydrolyze the product.[3][9]

Experimental Protocol: Synthesis from Red Lead

This protocol is adapted from established laboratory procedures for producing a high yield of colorless **lead tetraacetate**. [3]

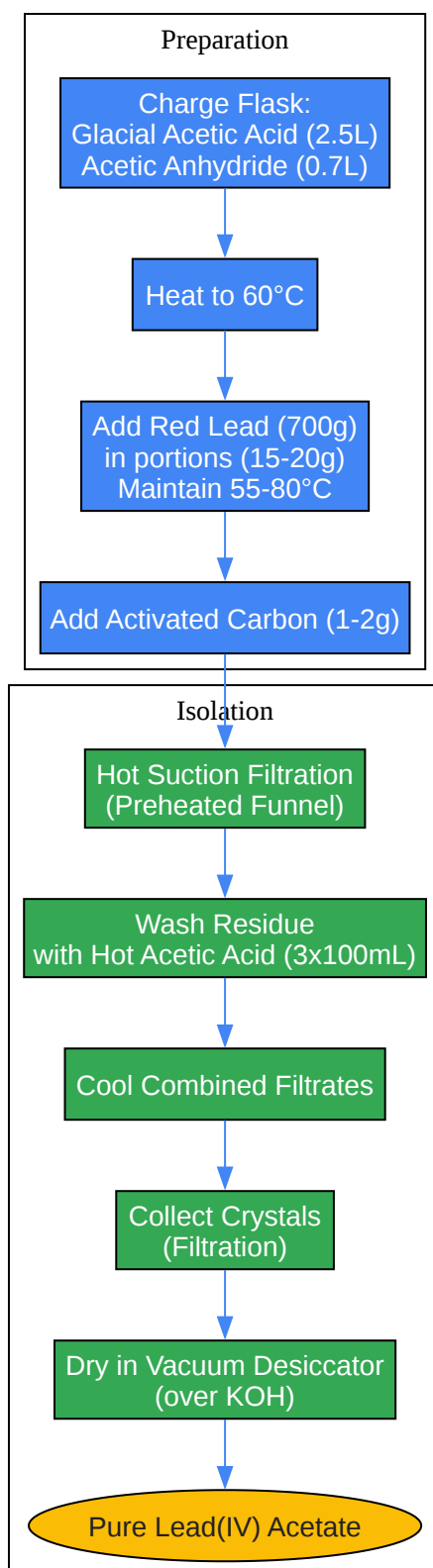
Materials:

- Red lead (Pb₃O₄), dry powder
- Glacial acetic acid
- Acetic anhydride
- Activated carbon
- 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube.

- Large preheated Büchner funnel

Procedure:

- Initial Setup: Charge the 5-L flask with 2500 mL of glacial acetic acid and 700 mL of acetic anhydride. Warm the mixture to 60 °C with stirring.
- Reagent Addition: Add 700 g of dry red lead powder in small portions (15-20 g each). Ensure the color from the previous portion has largely faded before adding the next. Maintain the reaction temperature between 55 and 80 °C. This addition process typically takes about 2 hours.
- Reaction Completion & Decolorization: Once the reaction is complete (the solution is thick and somewhat dark), add 1-2 g of activated carbon to the hot mixture.
- Filtration: Rapidly filter the hot suspension (at 75 °C) by suction using a large, preheated Büchner funnel to remove the precipitated lead(II) chloride.
- Washing: Wash the residue on the funnel with 100 mL of warm acetic acid. Repeat this washing step twice.
- Crystallization: Combine the filtrates and cool to induce crystallization. Colorless needles of **lead tetraacetate** will separate from the solution.
- Isolation and Drying: Collect the crystals by filtration and wash them with acetic acid. The crude product can be recrystallized from hot acetic acid for higher purity. Dry the purified crystals in a vacuum desiccator over potassium hydroxide.
- Storage: Store the final product in a desiccator, protected from moist air.



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Caption: Experimental workflow for the synthesis of Lead(IV) Acetate.

Key Applications and Experimental Protocols

Lead tetraacetate is a premier oxidizing agent for several key transformations in organic synthesis, valued for its selectivity.^[5]^[10]

Oxidative Cleavage of 1,2-Diols (Glycols)

One of the most common applications of LTA is the Criegee oxidation, the cleavage of the carbon-carbon bond in 1,2-diols to form aldehydes or ketones.^[11]^[12] The reaction is believed to proceed through a cyclic intermediate, and as a result, cis-diols often react more rapidly than trans-diols.^[11]

Materials:

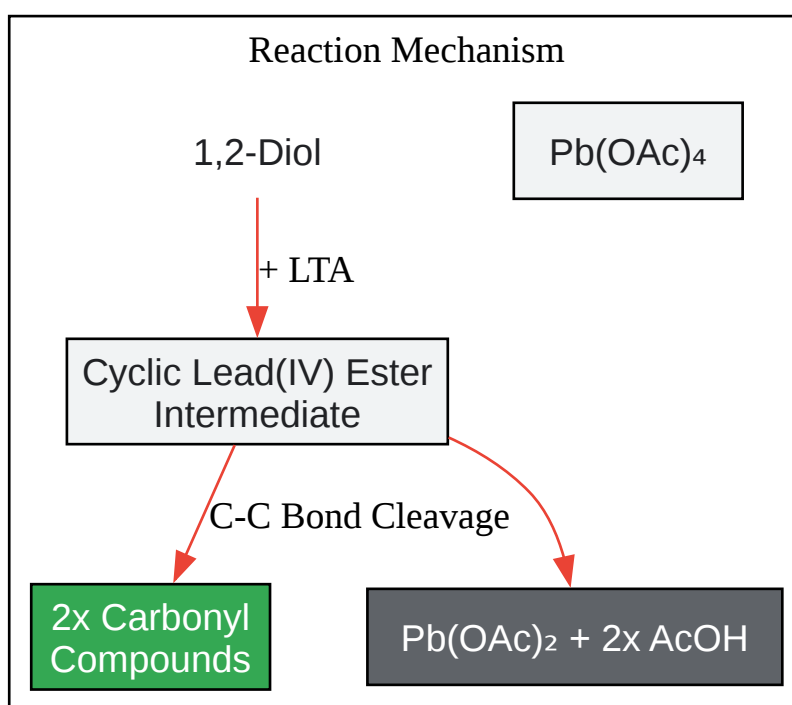
- 1,2-diol substrate
- Lead(IV) acetate
- Anhydrous benzene or glacial acetic acid (solvent)
- Round-bottom flask with a magnetic stirrer

Procedure:

- **Dissolution:** Dissolve the 1,2-diol substrate in a suitable anhydrous solvent (e.g., benzene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Add a stoichiometric amount (1.0 to 1.1 equivalents) of lead(IV) acetate to the solution with stirring. The reaction is often conducted at room temperature.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- **Workup:** Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble lead(II) acetate byproduct.
- **Extraction:** Transfer the filtrate to a separatory funnel. If benzene was used, wash the organic layer sequentially with water and brine. If acetic acid was the solvent, dilute with a

larger volume of an immiscible organic solvent (e.g., ethyl acetate) and then wash with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude aldehyde or ketone product.
- **Purification:** Purify the product as needed using standard techniques such as column chromatography or distillation.



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Caption: Reaction pathway for the oxidative cleavage of 1,2-diols by LTA.

Oxidative Decarboxylation of Carboxylic Acids

LTA can induce the oxidative decarboxylation of carboxylic acids to generate a variety of products, including alkenes, alkanes, and acetate esters, depending on the reaction conditions and substrate structure.^{[11][13]} The reaction is believed to proceed via a radical mechanism.^[11] The presence of co-catalysts like copper(II) salts can influence the product distribution, often favoring alkene formation.^[11]

Materials:

- Dicarboxylic acid substrate
- Lead(IV) acetate
- Anhydrous benzene or other nonpolar solvent
- Copper(II) acetate (optional, catalyst)
- Pyridine
- Three-necked flask equipped with a reflux condenser and magnetic stirrer

Procedure:

- Setup: In a three-necked flask, combine the dicarboxylic acid, a catalytic amount of copper(II) acetate (if used), and anhydrous benzene.
- Reagent Addition: Add lead(IV) acetate (typically 2.0 equivalents for bis-decarboxylation) and a small amount of pyridine to the mixture.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the cessation of CO₂ evolution or by TLC.
- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through celite to remove inorganic salts.
- Workup: Wash the filtrate with water and brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: Purify the resulting product (often an alkene) by column chromatography or distillation.

Oxidation of Alcohols

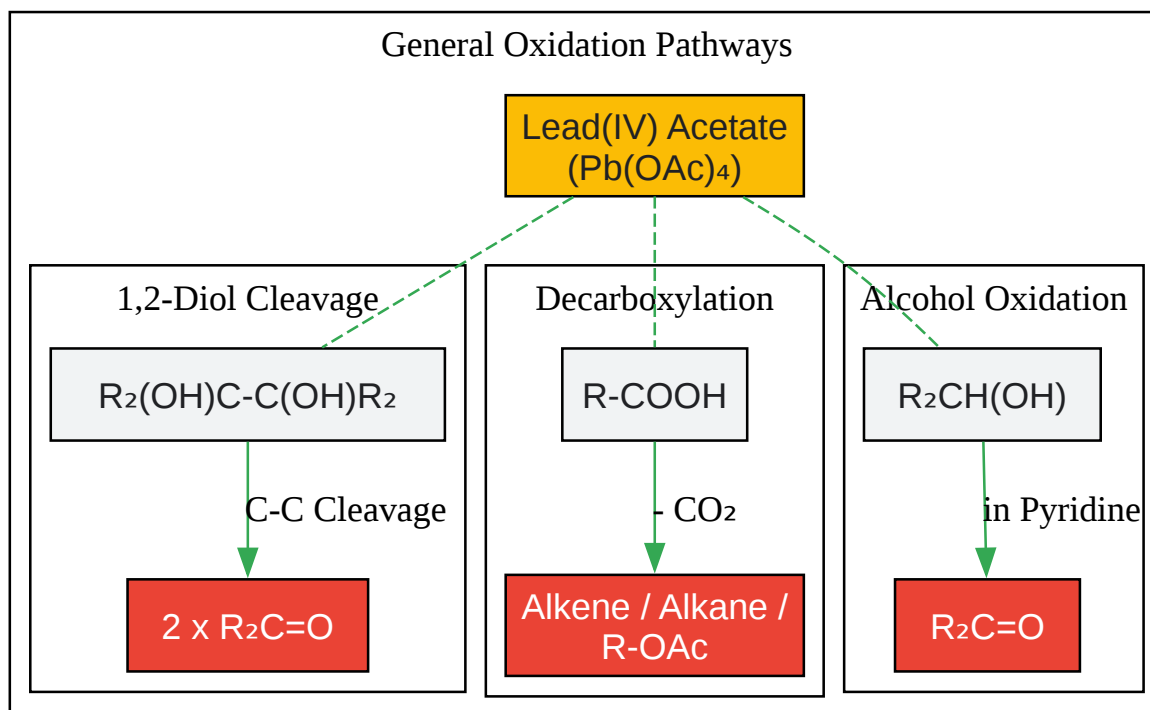
Primary and secondary alcohols can be oxidized by LTA to aldehydes and ketones, respectively.[14] The reaction is typically run in the presence of pyridine, and over-oxidation to carboxylic acids is not usually observed.[7] A particularly useful application is the oxidative fragmentation of homoallylic alcohols.[8]

Materials:

- Secondary alcohol substrate
- Lead(IV) acetate
- Pyridine (solvent and base)
- Round-bottom flask with a magnetic stirrer

Procedure:

- **Dissolution:** Dissolve the secondary alcohol in pyridine in a round-bottom flask at room temperature.
- **Reagent Addition:** Add lead(IV) acetate (1.0-1.1 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
- **Monitoring:** Stir the reaction at ambient temperature until TLC indicates the complete consumption of the starting alcohol.
- **Workup:** Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter to remove solids.
- **Extraction:** Wash the organic solution successively with water, dilute HCl (to remove pyridine), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the resulting ketone via chromatography or distillation.



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Caption: Key oxidative transformations mediated by Lead(IV) Acetate.

Safety and Handling

Lead(IV) acetate is a toxic compound and should be handled with extreme care in a chemical fume hood.^{[11][14]} It is harmful if swallowed or inhaled and may be absorbed through the skin. As a lead compound, it is a neurotoxin and can affect multiple organ systems.^[6] It is also a strong oxidizing agent and should be kept away from combustible materials. Due to its hygroscopic nature, it should be stored in a tightly sealed container, preferably in a desiccator, away from moisture.^[1]

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References

- 1. [organicreactions.org](https://www.organicreactions.org) [[organicreactions.org](https://www.organicreactions.org)]
- 2. [electronicsandbooks.com](https://www.electronicsandbooks.com) [[electronicsandbooks.com](https://www.electronicsandbooks.com)]
- 3. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- 4. Sciencemadness Discussion Board - Making Lead(IV) acetate - Powered by XMB 1.9.11 [[sciencemadness.org](https://www.sciencemadness.org)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. [sggscollegepatnacity.ac.in](https://www.sggscollegepatnacity.ac.in) [[sggscollegepatnacity.ac.in](https://www.sggscollegepatnacity.ac.in)]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead – Oriental Journal of Chemistry [[orientjchem.org](https://www.orientjchem.org)]
- 10. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 11. [juniperpublishers.com](https://www.juniperpublishers.com) [[juniperpublishers.com](https://www.juniperpublishers.com)]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 14. 10. Lead tetra acetate | PDF [[slideshare.net](https://www.slideshare.net)]
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